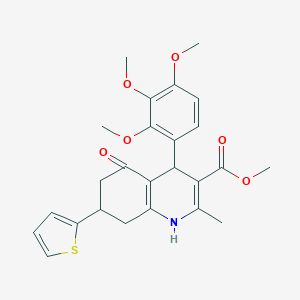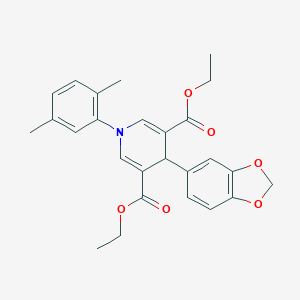![molecular formula C22H22Cl2N2S B395139 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine](/img/structure/B395139.png)
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 3-methyl-2-thienylamine in the presence of a base, followed by cyclization with a suitable reagent to form the imidazolidine ring. Common bases used in such reactions include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted imidazolidines with various functional groups.
Scientific Research Applications
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorobenzyl and thienyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorobenzyl)imidazolidine: Lacks the thienyl group, potentially altering its chemical properties and applications.
2-(3-methyl-2-thienyl)imidazolidine: Lacks the chlorobenzyl groups, which may affect its reactivity and biological activity.
Uniqueness
1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine is unique due to the combination of chlorobenzyl and thienyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22Cl2N2S |
|---|---|
Molecular Weight |
417.4g/mol |
IUPAC Name |
1,3-bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine |
InChI |
InChI=1S/C22H22Cl2N2S/c1-16-10-13-27-21(16)22-25(14-17-2-6-19(23)7-3-17)11-12-26(22)15-18-4-8-20(24)9-5-18/h2-10,13,22H,11-12,14-15H2,1H3 |
InChI Key |
SIANUPFQGIMNLN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(SC=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole](/img/structure/B395056.png)
![Methyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395059.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B395061.png)
![4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE](/img/structure/B395063.png)



![2-Propoxyethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395068.png)




![2-Propoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395078.png)

